molecular formula C22H24N4O B11691896 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11691896
M. Wt: 360.5 g/mol
InChI Key: YMHPXUYAYHUXHX-HZHRSRAPSA-N
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Description

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 2-methylquinoline-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups or extended molecular structures .

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide can be compared with similar compounds such as:

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-thiohydrazide

These compounds share similar structural features but differ in specific functional groups or substituents, which can lead to variations in their chemical properties and applications .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C22H24N4O/c1-4-26(5-2)18-12-10-17(11-13-18)15-23-25-22(27)20-14-16(3)24-21-9-7-6-8-19(20)21/h6-15H,4-5H2,1-3H3,(H,25,27)/b23-15+

InChI Key

YMHPXUYAYHUXHX-HZHRSRAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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